molecular formula C9H3BrF6N2O B1444039 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole CAS No. 1417341-58-2

6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No. B1444039
CAS RN: 1417341-58-2
M. Wt: 349.03 g/mol
InChI Key: PGXCQZTWGBXGMY-UHFFFAOYSA-N
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Description

6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (6-Br-4-TFM-2-TFM-1H-BI) is a novel compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic aromatic compound that belongs to the class of benzimidazoles and is composed of a six-membered ring with two nitrogen atoms, a bromine atom, and three trifluoromethyl groups. 6-Br-4-TFM-2-TFM-1H-BI has been found to exhibit a variety of biochemical and physiological effects, and its synthesis method and mechanism of action have been studied in detail. In

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis Techniques : A series of 2-(4-trifluoromethylphenyl)- and 2-trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazoles, related to the core structure, were synthesized for pharmacological studies (Zhukovskaya et al., 2018).

Crystal Structure Analysis

  • X-Ray Diffractometry : The crystal structures of benzimidazole compounds and their analogues were explored, providing insights into their molecular and crystal structures, which is crucial for understanding their interaction potentials (Hranjec et al., 2009).

Polyimides with Benzimidazole Rings

  • Material Science Applications : New diamine monomers containing benzimidazole rings and trifluoromethyl groups were synthesized and used to create soluble polyimides, demonstrating significant thermal stability and low refractive indexes (Choi et al., 2008).

Chemical Synthesis

  • One-Pot Synthesis Techniques : Efficient methods for synthesizing benzimidazole derivatives through one-pot reactions have been developed, which are significant for drug synthesis (Ge et al., 2007).

Luminescent Compounds

  • Luminescence in Coordination Polymers : Research into the luminescent properties of benzimidazole-based compounds has been conducted, revealing potential applications in materials science (Yang et al., 2010).

Antiviral and Antibacterial Properties

  • Biological Activities : Various benzimidazole derivatives have been synthesized and evaluated for their potential antiviral and antibacterial properties (Chen et al., 2003).

Computational Drug Design

  • Pharmacophore Model Development : Computational drug design methods have been utilized to identify benzimidazole derivatives as potential inhibitors of bacterial targets (Aroso et al., 2021).

properties

IUPAC Name

6-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6N2O/c10-3-1-4-6(5(2-3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXCQZTWGBXGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 6
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

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